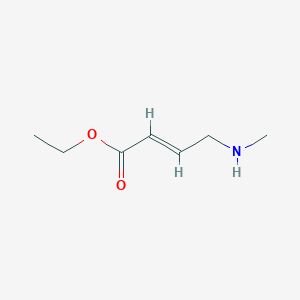
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is a heterocyclic organic compound that contains a pyrimidine ring substituted with hydrazinyl, methoxymethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyrimidine derivative with hydrazine hydrate under reflux conditions.
Methoxymethylation: The methoxymethyl group can be introduced by reacting the hydrazinyl-pyrimidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group can be introduced by reacting the intermediate with methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The methoxymethyl and methyl groups can enhance the compound’s binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
4-Hydrazinyl-2-methylpyrimidine: Lacks the methoxymethyl group, which may affect its reactivity and binding properties.
6-(Methoxymethyl)-2-methylpyrimidine: Lacks the hydrazinyl group, which may reduce its potential as an enzyme inhibitor.
4-Hydrazinyl-6-methylpyrimidine: Lacks the methoxymethyl group, which may influence its solubility and stability.
Uniqueness
4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is unique due to the presence of both hydrazinyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
[6-(methoxymethyl)-2-methylpyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C7H12N4O/c1-5-9-6(4-12-2)3-7(10-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11) |
InChIキー |
FYSPCTXXVAXLPE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)NN)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-hydroxy[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441939.png)
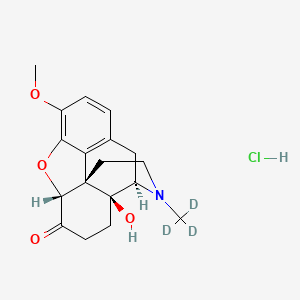


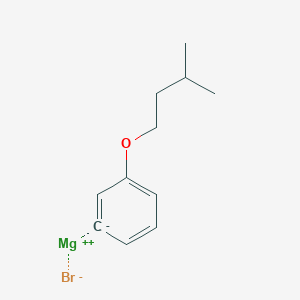
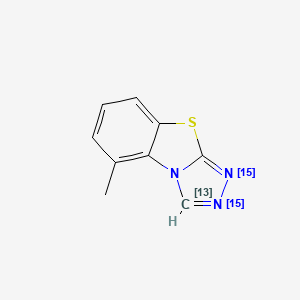
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13441976.png)
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-N-formyl-adenosine](/img/structure/B13441986.png)

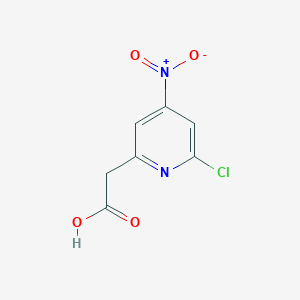

![2,2,2-trifluoro-1-[(1R)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B13441999.png)
![[methyl-(3-methylphenyl)carbamothioyl]sulfanyl N-methyl-N-(3-methylphenyl)carbamodithioate](/img/structure/B13442011.png)
